Cas no 2137660-33-2 (Cycloheptanepropanoic acid, β-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-)
2137660-33-2 structure
Product Name:Cycloheptanepropanoic acid, β-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
CAS-nummer:2137660-33-2
MF:C16H29NO4
MW:299.405765295029
CID:5258245
PubChem ID:165824281
Update Time:2023-08-23
Cycloheptanepropanoic acid, β-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Cycloheptanepropanoic acid, β-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
- EN300-364214
- 4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid
- 2137660-33-2
-
- Inchi: 1S/C16H29NO4/c1-16(2,3)21-15(20)17-11-13(10-14(18)19)12-8-6-4-5-7-9-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)
- InChI-sleutel: WBHDZMXNMMBQSV-UHFFFAOYSA-N
- LACHT: C1(C(CNC(OC(C)(C)C)=O)CC(O)=O)CCCCCC1
Berekende eigenschappen
- Exacte massa: 299.20965841g/mol
- Monoisotopische massa: 299.20965841g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 7
- Complexiteit: 341
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 75.6Ų
Experimentele eigenschappen
- Dichtheid: 1.060±0.06 g/cm3(Predicted)
- Kookpunt: 458.6±28.0 °C(Predicted)
- pka: 4.67±0.10(Predicted)
Cycloheptanepropanoic acid, β-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-364214-0.05g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
| Enamine | EN300-364214-0.1g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
| Enamine | EN300-364214-0.25g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
| Enamine | EN300-364214-0.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 0.5g |
$809.0 | 2025-03-18 | |
| Enamine | EN300-364214-1.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
| Enamine | EN300-364214-2.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
| Enamine | EN300-364214-5.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
| Enamine | EN300-364214-10.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-cycloheptylbutanoic acid |
2137660-33-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 |
Cycloheptanepropanoic acid, β-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- Gerelateerde literatuur
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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